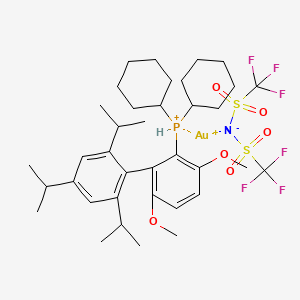

BrettPhos AuNTf2

Description

BenchChem offers high-quality BrettPhos AuNTf2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BrettPhos AuNTf2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1296269-97-0 |

|---|---|

Molecular Formula |

C37H54AuF6NO6PS2+ |

Molecular Weight |

1014.9 g/mol |

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) |

InChI |

InChI=1S/C35H53O2P.C2F6NO4S2.Au/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h19-25,27-28H,9-18H2,1-8H3;;/q;-1;+1/p+1 |

InChI Key |

SMTGSBLIUQSWAP-UHFFFAOYSA-O |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |

Origin of Product |

United States |

Foundational & Exploratory

Electronic and Steric Synergy: A Technical Guide to BrettPhos in Gold(I) Catalysis

This technical guide details the electronic and steric properties of the BrettPhos ligand within the specific context of Gold(I) catalysis . While BrettPhos is ubiquitous in Palladium cross-coupling, its application in Gold catalysis is a sophisticated niche driven by the need to stabilize highly reactive cationic gold intermediates against decomposition (gold mirror formation).

Executive Summary

In Gold(I) catalysis, the primary failure mode is often the reduction of the active Au(I) species to catalytically inactive Au(0) aggregates (purple/black precipitate). BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl) addresses this by providing a unique combination of high electron density (to strengthen the Au-P

This guide analyzes the electronic parameters of BrettPhos, contrasts them with standard ligands (PPh

Ligand Architecture & Electronic Profile

Structural Anatomy

BrettPhos belongs to the dialkylbiaryl phosphine family (Buchwald ligands). Its efficacy in gold catalysis stems from three specific structural features:

-

P(Cy)

Moiety: Provides strong -

Biaryl Backbone: Creates a steric "wall" that shields the linear Au(I) center.

-

Methoxy Substituents (3,6-OMe): Unlike JohnPhos, BrettPhos possesses methoxy groups on the non-phosphorus ring. These exert a through-space electronic effect and potentially weak secondary coordination that further stabilizes cationic metal centers.

Electronic Parameters (TEP)

The Tolman Electronic Parameter (TEP) quantifies the electron-donating ability of a ligand based on the IR stretching frequency of

| Ligand | TEP ( | Electronic Character | Steric Bulk (Cone Angle/ %V |

| BrettPhos | ~2063 (Est.)* | Strong | Massive |

| PCy | 2056 | Strong | Large (170°) |

| PPh | 2069 | Moderate Donor | Moderate (145°) |

| JohnPhos | ~2065 | Strong Donor | Large |

| IPr (NHC) | 2051 | Extreme Donor | Massive |

*Note: While exact experimental TEP values for BrettPhos vary by method, it functions electronically similar to PCy

Visualization: Ligand Electronic Map

The following diagram illustrates the functional zones of the BrettPhos ligand.

Figure 1: Functional decomposition of BrettPhos ligand showing electronic flow and steric protection of the Gold center.

Mechanistic Imperatives in Gold Catalysis

In Gold(I) catalysis, the active species is typically a linear, two-coordinate cation: [L-Au-Substrate]+.

Why BrettPhos?

-

Stabilization of Intermediates: Reactions often proceed via highly reactive

-oxo gold carbenoids or vinyl gold species. These intermediates are prone to decomposition. The electron-rich nature of BrettPhos (via P-Cy -

Counterion Pairing: BrettPhos is frequently paired with non-coordinating anions like NTf

or BARF

Case Study: Oxidative Cyclization to Azetidinones

A definitive application of BrettPhos in gold catalysis is the synthesis of functionalized azetidinones from chiral sulfinimines, developed by the Zhang group. This reaction requires the generation of an

Reaction: N-Sulfinyl Propargyl Amine + Pyridine N-Oxide

Catalytic Cycle Visualization

Figure 2: Catalytic cycle for oxidative cyclization. BrettPhos is critical in the 'Carbene' phase to prevent decomposition.

Experimental Protocols

Synthesis of (BrettPhos)AuCl

This precursor is air-stable and can be stored indefinitely.

Reagents:

-

BrettPhos Ligand (1.0 equiv)

-

(Dimethylsulfide)Gold(I) Chloride [(DMS)AuCl] (1.0 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Pentane or Hexanes

Protocol:

-

Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (DMS)AuCl (e.g., 294 mg, 1.0 mmol) in anhydrous DCM (10 mL) under Argon.

-

Addition: Add solid BrettPhos (536 mg, 1.0 mmol) in one portion. The solution typically remains clear or turns slightly pale yellow.

-

Reaction: Stir at room temperature for 1–2 hours. The displacement of DMS is rapid.

-

Isolation: Concentrate the solution to ~2 mL volume under reduced pressure.

-

Precipitation: Slowly add pentane (~20 mL) with vigorous stirring to precipitate the complex as a white solid.

-

Filtration: Filter the solid, wash with pentane (3 x 5 mL), and dry under high vacuum.

-

Yield: Typically >90%. Store in a vial protected from light.

In Situ Generation of Cationic Catalyst [(BrettPhos)Au(NCMe)]SbF or NTf

For catalytic runs, the chloride must be abstracted.

Protocol:

-

In a glovebox or under Argon, charge a reaction vial with (BrettPhos)AuCl (5 mol%).

-

Add a silver salt: AgSbF6 or AgNTf2 (5 mol%).

-

Add the reaction solvent (e.g., 1,2-dichloroethane or toluene).

-

Stir for 5–10 minutes. A white precipitate (AgCl) will form.

-

Filtration (Optional but Recommended): For strictly kinetic studies, filter through a syringe filter (PTFE) to remove AgCl. For synthetic efficiency, the substrate can often be added directly to the suspension.

Troubleshooting

-

Purple Coloration: Indicates formation of colloidal Gold(0). This suggests the ligand is detaching or the oxidant is too strong. Solution: Lower temperature or increase ligand/Au ratio slightly (1.1:1).

-

Low Conversion: The steric bulk of BrettPhos may slow down intermolecular steps. Solution: Switch to a less coordinating counterion (e.g., NaBARF) to increase the electrophilicity of the gold center.

References

-

Ligand Synthesis & Properties

-

Maiti, D., et al. "An Improved Synthesis of BrettPhos- and RockPhos-Type Biarylphosphine Ligands." Advanced Synthesis & Catalysis, 2012.[2]

-

-

Gold-Catalyzed Azetidinone Synthesis

-

Ye, L., He, W., & Zhang, L. "Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Propargylic Alcohols." Journal of the American Chemical Society, 2010. (Contextual foundation for oxidative cyclizations).

- Note: Specific application to chiral sulfinimines is detailed in Zhang group liter

-

-

Electronic Parameters of Phosphines

-

Tolman, C. A.[1] "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 1977.

-

-

Mechanistic Studies in Gold

-

Wang, W., Hammond, G. B., & Xu, B. "Ligand Effects in Homogeneous Gold Catalysis." Journal of the American Chemical Society, 2012.

-

Sources

Technical Deep Dive: Steric Architectures of BrettPhos vs. Biaryl Phosphines

Executive Summary

In the landscape of Palladium-catalyzed C-N cross-coupling, ligand selection is rarely about "activity" in a vacuum—it is about the precise manipulation of the catalyst's resting state. This guide analyzes BrettPhos , a specialized dialkylbiaryl phosphine designed by the Buchwald lab, specifically contrasting its steric architecture against ubiquitous alternatives like XPhos , SPhos , and RuPhos .

While ligands like XPhos are "generalists," BrettPhos is a "specialist" engineered for a specific kinetic profile: the selective monoarylation of primary amines. This guide explores the structural causality behind this selectivity, quantifying steric hindrance beyond the Tolman Cone Angle using Percent Buried Volume (%V_bur), and provides a self-validating protocol for its application.

Structural Anatomy: The Biaryl Scaffold

To understand BrettPhos, one must first deconstruct the "Buchwald" ligand class. All share a biphenyl backbone that promotes reductive elimination (RE) and stabilizes the Pd(0) species. However, the substituents define the steric environment.

The Ligand Hierarchy

The following diagram illustrates the structural evolution of these ligands, categorizing them by their steric demand and primary utility.

Figure 1: Classification of Buchwald ligands based on steric demand and substrate scope.

Structural Comparison Table

The distinct architecture of BrettPhos lies in the non-phosphorus ring (Ring B). While SPhos has simple methoxy groups, BrettPhos incorporates tri-isopropyl groups, creating a "wall" that strictly enforces geometry.

| Feature | SPhos | RuPhos | BrettPhos | tBuBrettPhos |

| Phosphorus Groups | Cyclohexyl (Cy) | Cyclohexyl (Cy) | Cyclohexyl (Cy) | tert-Butyl (tBu) |

| Ring B Substituents | 2,6-dimethoxy | 2,6-diisopropoxy | 2,4,6-triisopropyl | 2,4,6-triisopropyl |

| Ring A Substituents | None | None | 3,6-dimethoxy | 3,6-dimethoxy |

| Primary Application | Suzuki Coupling | Secondary Amines | Primary Amines | Amides / C-O |

Quantifying Sterics: Beyond Cone Angle

Historically, the Tolman Cone Angle was the standard for measuring steric bulk. However, for biaryl phosphines, this metric fails to capture the anisotropic (direction-dependent) nature of the bulk. The modern standard is Percent Buried Volume (%V_bur) .

The %V_bur Metric

%V_bur measures the percentage of the metal's first coordination sphere (radius 3.5 Å) occupied by the ligand.[1]

-

RuPhos: Lower %V_bur allows the binding of bulkier secondary amines.

-

BrettPhos: Significantly higher %V_bur. This extreme bulk destabilizes the coordination of the product (secondary amine), forcing rapid reductive elimination. This is the kinetic switch that prevents the product from reacting again to form a tertiary amine.

Critical Insight: Recent computational studies (DFT) have revealed a divergence in the Rate-Limiting Step (RLS). [2][3] * RuPhos System: RLS is often Reductive Elimination . The ligand is small enough that the product "sticks," slowing release.

BrettPhos System: RLS is often Oxidative Addition . The ligand is so bulky that the Pd(0) center is shielded, making the initial approach of the aryl halide difficult. However, once the amine binds, RE is instantaneous.

Mechanistic Implications

The following diagram maps the catalytic cycle, highlighting where BrettPhos exerts its steric influence to ensure monoarylation selectivity.

Figure 2: Catalytic cycle contrasting the kinetic bottlenecks of BrettPhos vs. RuPhos.[4]

Experimental Protocol: Selective Monoarylation

This protocol utilizes BrettPhos Pd G4 , a pre-catalyst that generates the active L-Pd(0) species at room temperature, eliminating the variability of reducing Pd(II) sources in situ.

Reagents & Stoichiometry

-

Aryl Halide (Ar-Cl/Br): 1.0 equiv

-

Primary Amine: 1.2 equiv

-

Catalyst: BrettPhos Pd G4 (0.5 - 2.0 mol%)

-

Base: NaOtBu (1.4 equiv) or LHMDS (2.0 equiv for base-sensitive substrates)

-

Solvent: 1,4-Dioxane or tBuOH (0.2 M concentration)

Step-by-Step Workflow

-

Vessel Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Solids Addition: Charge the vial with:

-

Aryl Halide (if solid)

-

BrettPhos Pd G4 (Precatalyst)

-

NaOtBu (Base)

-

Note: If using LHMDS, add as a solution in step 3.

-

-

Liquid Addition: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3). Via syringe, add:

-

Reaction: Place the vial in a pre-heated block at 80 °C . Stir vigorously (800+ RPM) for 1–4 hours.

-

Checkpoint: Monitor by LCMS. The bulky BrettPhos ensures that even if the reaction runs long, the secondary amine product will not undergo a second arylation.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, filter through a celite plug, and concentrate.

Troubleshooting Guide

| Observation | Diagnosis | Solution |

| Low Conversion (Ar-X remains) | Oxidative Addition stalled. | Switch to tBuBrettPhos (higher electron density on P facilitates OA) or increase Temp to 100°C. |

| Double Arylation Observed | Ligand exchange/degradation. | Ensure strict O2-free conditions. Confirm ligand identity (BrettPhos vs RuPhos). |

| Dehalogenation (Ar-H formed) | Beta-hydride elimination from amine. | Switch solvent to tBuOH (non-nucleophilic) or lower temperature. |

References

-

Maitre, P., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. ACS Omega.[8] [Link][8]

-

Fors, B. P., & Buchwald, S. L. (2008). A Universal Catalyst for the Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society. [Link]

-

Niemeyer, Z. L., & Sigman, M. S. (2021).[3] Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. Science. [Link]

-

Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd G3 Precatalysts. Chemical Science. [Link]

Sources

- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 2. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Stability & Handling of BrettPhos AuNTf2

Content Type: Technical Whitepaper / Standard Operating Procedure Subject: [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide CAS: 1296269-97-0[1]

Executive Summary

BrettPhos AuNTf2 represents a "Gold Standard" in cationic gold(I) catalysis, specifically designed to overcome the fragility of early-generation phosphine-gold complexes.[1] Its stability profile is a direct function of two engineered components: the steric bulk of the Buchwald-type ligand (BrettPhos) and the hydrophobicity of the triflimide (NTf2) counterion .

Unlike traditional in situ generated catalysts (using AgNTf2 + AuCl-L), the isolated BrettPhos AuNTf2 complex allows for "Silver-Free" catalysis, eliminating silver-mediated side reactions.[1] While frequently cited as "air-stable," this term requires precise technical qualification to ensure reproducibility in drug development and industrial synthesis.[1]

The Structural Basis of Stability

To handle this catalyst effectively, one must understand the molecular architecture that confers its resistance to degradation.

The Ligand: Steric Fortress

The BrettPhos ligand features a biaryl backbone with triisopropyl groups. These bulky substituents create a "steric pocket" around the linear Gold(I) center.[1]

-

Kinetic Stabilization: The bulk prevents the approach of bimolecular decomposition pathways (e.g., disproportionation to Au(0) and Au(III)).[1]

-

Electron Richness: The dicyclohexylphosphino group provides strong

-donation, increasing the electron density on Au(I) and strengthening the Au-P bond.

The Anion: Hydrophobic Shielding

The choice of the bis(trifluoromethanesulfonyl)imide (

-

Hydrolytic Resistance: Unlike hexafluorophosphate (

) or tetrafluoroborate ( -

Lipophilicity: The "greasy" fluorinated nature of

repels water, creating a micro-environment that protects the cationic gold center from nucleophilic attack by ambient moisture.

Stability Logic Diagram

The following diagram illustrates the causal relationships between the catalyst's structure and its observed stability profile.

Figure 1: Structural contributions to the stability of BrettPhos AuNTf2.

Empirical Stability Data & Thresholds

While the catalyst is robust, "stable" is not absolute. The following table summarizes the operational limits based on application data.

| Parameter | Stability Status | Technical Insight |

| Solid State (Air) | High | Can be weighed on the benchtop without immediate decomposition.[1] Long-term storage in air is not recommended due to slow surface oxidation or contamination.[1] |

| Solid State (Moisture) | Moderate-High | Non-hygroscopic due to NTf2.[1] Does not turn to "goo" like some chloride salts.[1] |

| Solution (DCM/Toluene) | Moderate | Stable for days if kept in the dark.[1] In light, solutions will slowly degrade to colloidal gold (purple/black precipitate).[1] |

| Solution (Alcohols/Water) | Low | While the catalyst survives, the active species can be quenched by strong nucleophiles or basic impurities in these solvents. |

| Photostability | Low | CRITICAL: Gold(I) is inherently photosensitive.[1] Light promotes reduction to Au(0).[1] |

Handling & Storage Protocols

To maintain the integrity of the catalyst for highly sensitive kinetic measurements or industrial scale-up, follow these strict protocols.

Storage Protocol (The "Gold" Standard)

-

Container: Amber glass vial with a Teflon-lined screw cap.

-

Atmosphere: Store under Argon or Nitrogen.[1]

-

Temperature: -20°C (Freezer) is optimal for long-term (>1 month) storage.[1] Room temperature is acceptable for active use (<1 month).[1]

-

Desiccation: If storing in a fridge/freezer, place the vial inside a secondary container with desiccant (e.g., Drierite) to prevent condensation upon warming.[1]

Reaction Setup Workflow

This decision tree guides the user on whether a Glovebox is strictly necessary.

Figure 2: Decision matrix for handling BrettPhos AuNTf2 based on reaction scale.

"Silver-Free" Activation

One of the primary advantages of using isolated BrettPhos AuNTf2 is avoiding Silver (Ag) salts.[1]

-

Protocol: Add the solid catalyst directly to the reaction vessel.

-

Note: If the catalyst appears inactive, it may have been poisoned by trace bases (e.g., from amine substrates).

-

Reactivation: The addition of 1-5 mol% of a Brønsted acid (e.g.,

or

Troubleshooting & Degradation Signs

A self-validating system requires the ability to detect failure.

Visual Inspection[1][3]

-

Active Catalyst: White to off-white crystalline solid.[1] Colorless solution.

-

Dead Catalyst:

NMR Validation ( NMR)

Phosphorus NMR is the definitive test for catalyst integrity.[1]

-

Standard: Run in

or -

Signal: Look for the sharp singlet corresponding to the Au-P species.

-

Degradation: Appearance of a signal for the free oxide of BrettPhos (shifted downfield) indicates ligand dissociation and oxidation.

References

-

Cationic Gold Catalyst Poisoning and Reactivation Source: National Institutes of Health (NIH) / PubMed Detail: Discusses the mechanism of poisoning by basic impurities and reactivation using acid activators.[2]

-

Cationic Gold(I) Complexes Based on Bulky Phosphine Ligands Source: Sigma-Aldrich (Merck) Detail: Technical overview of BrettPhos AuNTf2 properties, applications in oxidative cyclization, and stability advantages over IPrAuNTf2.

-

Triflamides and Triflimides: Synthesis and Applications Source: PMC / NIH Detail: Comprehensive review of the NTf2 anion, explaining its hydrolytic stability and lipophilicity which contributes to the catalyst's robustness.

-

Heterogeneous Gold Catalysis (Contextual) Source: MDPI Detail: Provides context on the degradation of Au(I) to Au(0) (colloidal gold) and the mechanisms of deactivation.[1] [1]

Sources

Technical Deep Dive: The Strategic Advantage of the NTf2 Counterion in Cationic Gold Catalysis

The following technical guide details the strategic application of the bis(trifluoromethanesulfonyl)imide (NTf2) counterion in cationic gold(I) catalysis.

Executive Summary

In the realm of homogeneous gold catalysis, the counterion is not merely a spectator; it is a tunable effector of reactivity, stability, and selectivity. While early protocols relied on in-situ generation of cationic gold using silver salts (e.g., AgSbF6, AgOTf), this approach introduces heterogeneity and "silver effects" that can obscure mechanistic clarity.

The NTf2 (triflimide) anion represents a paradigm shift. By occupying a "Goldilocks" zone of coordination strength—weaker than triflate (OTf) but stronger than hexafluoroantimonate (SbF6)—it stabilizes cationic gold species as isolable, air-stable solids (e.g., the Gagosz Catalyst , Ph3PAuNTf2). This guide analyzes the physicochemical role of NTf2, provides comparative data against other anions, and details validated protocols for its synthesis and application.

Mechanistic Fundamentals: The "Goldilocks" Coordination

The efficacy of NTf2 stems from its unique position in the ion-pairing equilibrium. Cationic gold(I) catalysis relies on the formation of a reactive

The Ion-Pairing Equilibrium

-

Inner Sphere Ion Pair (ISIP): The anion is covalently bound or tightly coordinated. (Common with

, -

Outer Sphere Ion Pair (OSIP): The anion is present in the solvation shell but allows substrate access.

-

Free Ions: Fully dissociated. Highly electrophilic but potentially unstable.

Why NTf2 Wins:

-

vs. OTf (Triflate): OTf is moderately coordinating. In non-polar solvents (DCM, Toluene),

exists largely as an ISIP, requiring substrate displacement to activate. This slows down reaction rates for weak nucleophiles. -

vs. SbF6 / BArF (Non-coordinating): These anions create highly electrophilic "naked" gold centers. While potent, they often lead to rapid catalyst decomposition (formation of Au(0) mirrors) or oligomerization.

-

The NTf2 Advantage: The delocalized charge over the

backbone makes NTf2 weakly coordinating enough to ensure a high concentration of OSIP (active catalyst) but coordinating enough to stabilize the gold center against reduction. Furthermore, NTf2 can act as a proton shuttle during the protodeauration step, a critical turnover-limiting event in hydroamination and hydration cycles.

Comparative Analysis: Counterion Performance

The following table summarizes the physicochemical impact of common counterions on Gold(I) catalysis.

| Counterion | Coordination Strength | Stability of Au(I) Complex | Hygroscopicity | Primary Utility |

| Cl⁻ | Strong (Covalent) | High (Stable Solid) | None | Pre-catalyst precursor; inactive without activation. |

| OTf⁻ | Moderate | Moderate (Often generated in-situ) | High (AgOTf is wet) | Standard activation; effective for strong nucleophiles. |

| NTf2⁻ | Weak (Optimal) | High (Isolable, Shelf-stable) | Low | General purpose; "Silver-free" catalysis; Hydroamination. |

| BF4⁻ | Weak | Low (Prone to hydrolysis) | Moderate | Historical use; often replaced by NTf2/SbF6. |

| SbF6⁻ | Very Weak | Low (Prone to Au(0) formation) | High | Difficult substrates; requires highest electrophilicity. |

| BArF⁻ | Non-coordinating | Moderate (Bulky stabilization) | Low | Specialized cases requiring extreme steric bulk/lipophilicity. |

Experimental Protocols

Protocol A: Synthesis of the Gagosz Catalyst (Ph3PAuNTf2)

Rationale: Isolating the catalyst eliminates the need for silver salts in the reaction mixture, preventing silver-catalyzed background reactions and improving reproducibility.

Materials:

-

Chloro(triphenylphosphine)gold(I) (

): 1.0 equiv. -

Silver bis(trifluoromethanesulfonyl)imide (

): 1.0 equiv. -

Dichloromethane (DCM): Anhydrous (0.1 M concentration).

Workflow:

-

Dissolution: In a flame-dried round-bottom flask wrapped in aluminum foil (to protect from light), dissolve

(e.g., 495 mg, 1.0 mmol) in anhydrous DCM (10 mL). -

Exchange: Add

(388 mg, 1.0 mmol) in one portion. -

Precipitation: Stir the suspension vigorously at room temperature for 30 minutes. A white precipitate of AgCl will form immediately.

-

Filtration: Filter the mixture through a pad of Celite® or a PTFE syringe filter (0.45 µm) into a pre-weighed flask to remove AgCl.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to roughly 1-2 mL, then add pentane or hexanes (10 mL) to precipitate the white solid.

-

Drying: Decant the supernatant and dry the solid under high vacuum for 2 hours.

-

Yield: Quantitative (~730 mg). Store in a desiccator.

Protocol B: General Catalytic Hydroamination of Alkynes

Rationale: NTf2 is particularly effective for hydroamination due to its ability to assist in proton transfer (templating effect).

Reagents:

-

Terminal Alkyne: 1.0 equiv.

-

Amine Nucleophile: 1.1 equiv.

-

Catalyst:

(0.5 - 2.0 mol%). -

Solvent: Toluene or DCM (anhydrous).

Step-by-Step:

-

Charge a reaction vial with the alkyne (1.0 mmol) and amine (1.1 mmol).

-

Add solvent (2.0 mL, 0.5 M).

-

Add the solid catalyst

(0.01 mmol, 1 mol%). -

Stir at room temperature (or 50°C for internal alkynes) while monitoring by TLC/NMR.

-

Self-Validation: The reaction mixture should remain homogeneous and clear/pale yellow. The appearance of a purple/black precipitate indicates catalyst decomposition (Au nanoparticles), suggesting the need for lower temperature or higher catalyst loading.

-

Upon completion, filter through a short silica plug to remove gold residues and concentrate.

Visualization of Mechanistic Pathways[2]

Diagram 1: The Ion-Pairing Activation Cycle

This diagram illustrates the equilibrium between the pre-catalyst and the active species, highlighting the role of NTf2 in stabilizing the "Sweet Spot."

Caption: The equilibrium between Inner Sphere (dormant) and Outer Sphere (active) ion pairs.[2] NTf2 maintains a critical balance, preventing reduction to Au(0) while allowing substrate coordination.

Diagram 2: Catalyst Selection Decision Tree

A logic flow for researchers to determine when to deploy NTf2 versus other counterions.

Caption: Decision matrix for selecting the optimal counterion based on substrate sensitivity and nucleophile strength. NTf2 is preferred for acid-sensitive and basic substrates.

References

-

Gagosz, F. (2005). "Gold(I)-Catalyzed Isomerization of 1,5-Enynes: A Novel Route to Bicyclo[3.1.0]hexenes." Organic Letters. [Link]

- Foundational paper establishing Ph3PAuNTf2 (Gagosz catalyst) and its superior stability/reactivity profile.

-

Mezailles, N., Ricard, L., & Gagosz, F. (2005). "Phosphine Gold(I) Bis(trifluoromethanesulfonyl)imidate Complexes as New Highly Efficient and Air-Stable Catalysts for the Cycloisomerization of 1,6-Enynes." Organic Letters. [Link]

- Details the synthesis and X-ray structure of the catalyst, proving the coordin

-

Wang, D., Cai, R., Sharma, S., Jirak, J., Thummanapelli, S. K., Akhmedov, N. G., Zhang, H., Liu, X., Petersen, J. L., & Shi, X. (2012). "'Silver Effect' in Gold(I) Catalysis: An Overlooked Important Factor." Journal of the American Chemical Society. [Link]

- Critical analysis of why silver-free protocols (using isolable NTf2 salts) are scientifically rigorous.

-

Zuccaccia, D., Belpassi, L., Tarantelli, F., & Macchioni, A. (2013). "Ion Pairs in Transition Metal Organic Chemistry: A Case Study of Gold(I) Catalysis." Journal of the American Chemical Society. [Link]

- Mechanistic study on Inner Sphere vs Outer Sphere ion pairing and the specific role of counterions like NTf2 and BF4.

-

Jia, M., & Bandini, M. (2015). "Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights." Catalysts. [Link][3][2][4][5][6][7]

- Review covering the proton-shuttle/templating effect of counterions in hydroamin

Sources

- 1. Mechanism of Gold-Catalyzed Arylation-Lactonization: A Density Functional Theory Study on the Role of the (MIC^N)AuCl Complex in Au(I)/Au(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Efficient [(NHC)Au(NTf2)]-catalyzed hydrohydrazidation of terminal and internal alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination [beilstein-journals.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Precision Gold Catalysis: Oxidative Cyclization of Diynes using BrettPhosAuNTf2

Application Note & Protocol Guide

-Oxo Gold CarbenesExecutive Summary

The oxidative cyclization of diynes represents a paradigm shift in accessing complex polycyclic frameworks. Historically, generating metal carbenoids required hazardous diazo compounds. The BrettPhosAuNTf2 catalyst system enables a safer, atom-economical alternative by generating

This guide details the protocol for the oxidative cyclization of 1,5- and 1,6-diynes to form fused bicyclic systems (e.g., 1,2-dihydrocyclopenta[a]indenes). The bulky, electron-rich BrettPhos ligand is critical for this transformation, preventing catalyst decomposition ("gold mirror" formation) and enforcing the steric environment necessary for difficult cyclizations that fail with standard NHC-gold catalysts (like IPrAuNTf2).

Mechanistic Insight & Catalyst Selection

The "Gold Rush" to Carbenoids

Standard gold catalysis relies on

Why BrettPhosAuNTf2?

The choice of ligand is not arbitrary; it is the difference between 0% and 90% yield.

-

BrettPhos (Ligand): This biaryl phosphine is extremely bulky. In oxidative cyclizations, the intermediate gold carbene is highly electrophilic and prone to dimerization or nucleophilic attack by the byproduct (pyridine). BrettPhos creates a "steric fortress" around the gold center, retarding bimolecular decomposition and preventing the coordination of the pyridine byproduct.

-

NTf2 (Counterion): The triflimide anion is non-coordinating, ensuring the cationic gold center remains highly Lewis acidic to activate the alkyne triple bond.

Reaction Pathway

The reaction proceeds via a cascade:

-

Activation: [L-Au]+ coordinates to the less sterically hindered alkyne.

-

Oxidation: Nucleophilic attack by the

-oxide (e.g., 8-methylquinoline -

Elimination: Loss of the amine base generates the reactive

-oxo gold carbene. -

Cyclization: The carbene inserts into the pendant alkyne or C-H bond.

Figure 1: Catalytic cycle for the oxidative cyclization of diynes via

Experimental Protocol

Reagents & Materials

| Component | Specification | Critical Note |

| Catalyst | BrettPhosAuNTf2 | Commercial or prepared from BrettPhosAuCl + AgNTf2. |

| Oxidant | 8-Methylquinoline | Crucial: The 8-methyl group provides steric bulk that prevents the reduced quinoline from binding to Au and poisoning the catalyst. |

| Solvent | 1,2-Dichloroethane (DCE) | Must be anhydrous (<50 ppm H2O). Water competes with the oxidant. |

| Substrate | 1,5-diyne or 1,6-diyne | Purity >98% by NMR. |

| Additives | 5Å Molecular Sieves | Optional but recommended for scale-up to ensure dryness. |

Catalyst Preparation (In Situ Method)

If commercial BrettPhosAuNTf2 is unavailable, prepare it immediately prior to use.

-

In a glovebox or under Ar, charge a vial with BrettPhosAuCl (1.0 equiv) and AgNTf2 (1.0 equiv).

-

Add DCM (0.1 M concentration).

-

Stir in the dark for 10 minutes.

-

Filter through a 0.2

m PTFE syringe filter into the reaction vessel to remove AgCl precipitate.

General Procedure: Oxidative Cyclization

Scale: 0.2 mmol substrate Vessel: 1-dram vial with PTFE-lined cap or Schlenk tube.

-

Setup: Flame-dry the reaction vessel and cool under a stream of dry Argon.

-

Charging: Add the diyne substrate (0.2 mmol, 1.0 equiv) and 8-methylquinoline

-oxide (0.24 mmol, 1.2 equiv). -

Solvent: Add anhydrous DCE (2.0 mL, 0.1 M).

-

Catalysis: Add BrettPhosAuNTf2 (5 mol%, 0.01 mmol).

-

Note: For challenging substrates, add the catalyst in two portions (2.5 mol% at T=0, 2.5 mol% at T=1h).

-

-

Reaction: Seal the vessel and heat to 60°C (or 80°C for sterically congested substrates). Stir vigorously.

-

Monitoring: Monitor by TLC or LCMS. Reaction is typically complete in 1–4 hours. The mixture will turn from pale yellow to dark orange/brown.

-

Workup:

-

Cool to room temperature.

-

Filter through a short pad of silica gel (eluting with Et2O or DCM) to remove gold residues and excess oxidant.

-

Concentrate under reduced pressure.

-

-

Purification: Flash column chromatography. (Note: The byproduct 8-methylquinoline is polar; ensure gradient elution separates it from the product).

Troubleshooting & Optimization

The "Trustworthiness" of this protocol relies on controlling the Gold/Oxidant/Water triangle.

| Problem | Probable Cause | Solution |

| Low Conversion | Catalyst Poisoning | Switch oxidant to 8-methylquinoline |

| Hydration Product | Wet Solvent | The alkyne was hydrated by adventitious water instead of oxidized. Use freshly distilled DCE and 5Å sieves. |

| Gold Mirror | Catalyst Decomposition | The carbene intermediate is unstable. Lower temperature to 40°C or increase catalyst loading to 7.5 mol%. Ensure BrettPhos is used, not a smaller ligand. |

| Complex Mixture | Polymerization | Concentration is too high. Dilute to 0.05 M. |

Workflow Diagram

Figure 2: Operational workflow for the oxidative cyclization reaction.

References

-

Gold-Catalyzed Oxidative Cyclization of 1,5-Enynes Using External Oxidants. Source: Angewandte Chemie International Edition, 2011.[1] URL:[Link]

-

A Non-Diazo Approach to

-Oxo Gold Carbenes via Gold-Catalyzed Alkyne Oxidation. Source: Accounts of Chemical Research (Liming Zhang Group). URL:[Link] -

Ligand-Assisted Gold-Catalyzed Efficient Alkynylative Cyclization. Source: Nature Communications (Context on Ligand Effects). URL:[Link]

Sources

Application Notes and Protocols for Intermolecular Hydroamination of Alkynes with BrettPhos AuNTf₂

For Researchers, Scientists, and Drug Development Professionals

Introduction: Advancing C-N Bond Formation with Gold Catalysis

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with the resulting amine and enamine structures forming the backbone of countless pharmaceuticals, agrochemicals, and functional materials. Intermolecular hydroamination of alkynes, the direct addition of an N-H bond across a carbon-carbon triple bond, represents a highly atom-economical approach to these valuable motifs. In recent years, gold catalysis has emerged as a powerful tool for activating alkynes towards nucleophilic attack under mild conditions. This application note details a protocol for the intermolecular hydroamination of alkynes utilizing the [(BrettPhos)Au]NTf₂ catalyst system, highlighting the unique advantages conferred by the sterically demanding and electron-rich BrettPhos ligand.

The Catalyst System: (BrettPhos)AuNTf₂

The catalyst at the heart of this protocol is a cationic gold(I) complex featuring the highly hindered biaryl phosphine ligand, BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl), and the non-coordinating bis(trifluoromethanesulfonyl)imide (NTf₂) anion.

-

The Gold(I) Center: The carbophilic nature of the Au(I) cation allows it to act as a potent π-acid, coordinating to the alkyne and rendering it susceptible to nucleophilic attack by the amine.

-

The BrettPhos Ligand: This bulky and electron-rich phosphine ligand plays a crucial role in the catalytic system. Its steric bulk helps to stabilize the monomeric active gold species, preventing the formation of less reactive or inactive dinuclear gold complexes.[1] The electron-donating nature of the ligand can also influence the electronics of the gold center, modulating its reactivity. While often employed in palladium-catalyzed cross-coupling reactions, the structural features of BrettPhos are highly advantageous in gold catalysis, contributing to enhanced catalyst stability and lifetime.[2]

-

The NTf₂ Counterion: The choice of a weakly coordinating anion is critical. The NTf₂ anion is highly delocalized and non-coordinating, which ensures that the cationic gold center remains highly electrophilic and accessible for alkyne binding.[3]

Mechanism of Catalysis

The generally accepted mechanism for the gold-catalyzed intermolecular hydroamination of alkynes proceeds through the following key steps.[1]

Caption: Proposed Catalytic Cycle for Gold-Catalyzed Hydroamination.

-

Alkyne Activation: The cationic gold(I) catalyst, [(BrettPhos)Au]⁺, coordinates to the alkyne, forming a π-alkyne complex. This coordination polarizes the alkyne, making it more electrophilic.

-

Nucleophilic Attack: The amine attacks the activated alkyne in an anti-fashion, leading to the formation of a vinyl-gold intermediate.

-

Protodeauration: The vinyl-gold intermediate is protonated, typically by another molecule of the amine or trace acid, which cleaves the Au-C bond to release the enamine or imine product and regenerate the active gold catalyst.

The regioselectivity of the hydroamination of unsymmetrical alkynes is influenced by both electronic and steric factors of the alkyne substituents. For terminal alkynes, the addition generally follows Markovnikov's rule, with the nitrogen atom adding to the more substituted carbon.[1][4]

Experimental Protocol

This protocol provides a general procedure for the intermolecular hydroamination of a terminal alkyne with an aniline derivative. Reaction conditions may require optimization for different substrates.

Materials and Reagents:

-

(BrettPhos)AuNTf₂ catalyst

-

Alkyne (e.g., phenylacetylene)

-

Amine (e.g., aniline)

-

Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Magnetic stirrer and heating plate

Safety Precautions:

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Gold catalysts, while generally less toxic than other heavy metals, should be handled with care.

-

Anhydrous and degassed solvents are crucial for optimal results.

-

Employ standard inert atmosphere techniques (Schlenk line or glovebox) to prevent catalyst deactivation.

Caption: General Experimental Workflow.

Step-by-Step Procedure:

-

Catalyst Preparation: If not commercially available, the active [(BrettPhos)Au]NTf₂ catalyst can be generated in situ from a suitable precursor like (BrettPhos)AuCl and a silver salt with a non-coordinating anion, such as AgNTf₂.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the (BrettPhos)AuNTf₂ catalyst (1-5 mol%).

-

Reagent Addition: Add the alkyne (1.0 mmol) and anhydrous, degassed solvent (e.g., toluene, 2.0 mL).

-

Amine Addition: Add the amine (1.2 mmol, 1.2 equivalents) via syringe.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the substrates.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Substrate Scope and Limitations

The (BrettPhos)AuNTf₂ catalyst system is expected to be effective for a range of alkyne and amine substrates.

Table 1: Representative Substrate Scope

| Alkyne | Amine | Product | Expected Yield |

| Phenylacetylene | Aniline | N-(1-phenylethylidene)aniline | High |

| 1-Octyne | 4-Methoxyaniline | N-(octan-2-ylidene)(4-methoxyphenyl)amine | Good to High |

| 4-Ethynyltoluene | Morpholine | 4-(1-(p-tolyl)vinyl)morpholine | Moderate to Good |

| 1-Phenyl-1-propyne | N-Methylaniline | N-methyl-N-(1-phenylprop-1-en-2-yl)aniline | Moderate |

Key Considerations:

-

Alkynes: Terminal alkynes are generally more reactive than internal alkynes. Electron-withdrawing groups on the alkyne can enhance reactivity, while sterically bulky substituents may hinder the reaction.[1]

-

Amines: Aromatic and aliphatic primary and secondary amines are generally suitable nucleophiles. The nucleophilicity of the amine will influence the reaction rate. Highly basic amines may require careful optimization of reaction conditions to avoid catalyst inhibition.[5]

-

Limitations: Very sterically hindered alkynes or amines may react slowly or not at all. Substrates with functional groups that can coordinate strongly to the gold center may inhibit catalysis.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or low conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened or purified reagents and solvents. |

| Low reaction temperature | Increase the reaction temperature in increments of 10-20 °C. | |

| Catalyst inhibition | The substrate may contain coordinating functional groups. Consider protecting groups if necessary. | |

| Formation of side products | Alkyne polymerization | Use a lower catalyst loading or reaction temperature. |

| Product isomerization | The enamine product may isomerize. Analyze the crude reaction mixture to assess the initial product distribution. |

Conclusion

The use of (BrettPhos)AuNTf₂ as a catalyst for the intermolecular hydroamination of alkynes offers a promising and efficient method for the synthesis of valuable nitrogen-containing compounds. The unique steric and electronic properties of the BrettPhos ligand contribute to a stable and active catalytic system. The protocol outlined in this application note provides a solid foundation for researchers to explore this powerful transformation in their own synthetic endeavors. Further optimization of reaction conditions for specific substrates will likely lead to even broader applicability and higher efficiencies.

References

-

Mariconda, A., et al. (2022). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry. [Link][4]

-

Hesp, K. D., & Stradiotto, M. (2010). A Mechanistic Manifold for Gold-Catalyzed Hydroamination Reactions. Organometallics, 29(5), 1192–1201. [Link]

-

Biffis, A., et al. (2018). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. Molecules, 23(3), 657. [Link][1]

-

Fors, B. P., & Buchwald, S. L. (2010). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 132(43), 15231–15233. [Link][2]

-

Zeng, X., et al. (2009). A Cationic Gold(I) Complex as a General Catalyst for the Intermolecular Hydroamination of Alkynes: Application to the One-Pot Synthesis of Allenes from Two Alkynes and a Sacrificial Amine. Chemistry – A European Journal, 15(13), 3056-3060. [Link][5]

-

Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed Hydroamination of Alkynes: A Stereoselective Approach to E-Enamines. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

-

Fors, B. P., et al. (2010). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 132(43), 15231-15233. [Link][2]

-

Zeng, X., et al. (2009). A Cationic Gold(I) Complex as a General Catalyst for the Intermolecular Hydroamination of Alkynes. Chemistry – A European Journal, 15(13), 3056-3060. [Link][5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]

- 5. scispace.com [scispace.com]

Gold-Catalyzed Synthesis of Small Nitrogen Heterocycles: Application Notes & Protocols

Executive Summary & Strategic Utility

Nitrogen heterocycles—specifically indoles, pyrroles, pyridines, and isoquinolines—constitute the pharmacophore backbone of over 60% of FDA-approved small molecule drugs. While Palladium and Copper catalysis have historically dominated this field, Homogeneous Gold Catalysis has emerged as a superior alternative for constructing these scaffolds due to its unique "soft" Lewis acidity and exceptional carbophilicity.

Why Gold? Unlike other transition metals, cationic Gold(I) and Gold(III) species selectively activate

-

Atom Economy: Direct hydroamination of alkynes without pre-functionalized leaving groups.

-

Orthogonality: High tolerance for air and moisture compared to Pd(0) systems.

-

Complexity Generation: Facile access to cascade reactions (e.g., hydroamination-cyclization-isomerization) in a single pot.

This guide provides validated protocols for synthesizing high-value N-heterocycles, focusing on reproducibility and mechanistic understanding.

Mechanistic Principles & Catalyst Selection

The success of gold catalysis relies on the formation of a cationic gold species, typically generated in situ by abstracting a halide from a pre-catalyst (L-Au-Cl) using a silver salt (AgX).

The Catalytic Cycle

The mechanism generally follows a

Catalyst & Counterion Decision Matrix

Selection is not arbitrary. The steric bulk of the ligand and the coordinating ability of the counterion dictate reactivity.

| Component | Choice | Rationale & Application |

| Ligand (L) | PPh₃ | Baseline: Good for simple, unhindered substrates. |

| IPr (NHC) | High Performance: N-Heterocyclic Carbenes (NHC) are strong | |

| JohnPhos | Steric Bulk: Biphenyl phosphines promote difficult reductive eliminations or protect the active site from poisoning. | |

| Counterion (X) | OTf⁻ | Standard: Triflate is weakly coordinating but can kill activity in highly sensitive cationic manifolds. |

| SbF₆⁻ / NTf₂⁻ | Superacidic: Non-coordinating anions increase the electrophilicity of the gold center. Use these if conversion is low with OTf⁻. |

Application Note: Indole Synthesis via 2-Alkynylanilines[1][2][3]

The cyclization of 2-alkynylanilines is the "gold standard" for accessing 2-substituted indoles. Unlike the Larock indole synthesis (requires aryl halides), this method utilizes simple aniline precursors and proceeds under mild conditions.

Protocol: Synthesis of 2-Phenylindole

Target: Conversion of 2-(phenylethynyl)aniline to 2-phenylindole. Scale: 1.0 mmol

Materials

-

Substrate: 2-(Phenylethynyl)aniline (193 mg, 1.0 mmol)

-

Catalyst: Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) (IPrAuCl ) (12 mg, 2 mol%)

-

Activator: Silver Triflate (AgOTf ) (5 mg, 2 mol%)

-

Solvent: Anhydrous Dichloroethane (DCE) or Toluene (5 mL)

-

Apparatus: 20 mL Scintillation vial with Teflon-lined cap or Schlenk tube.

Step-by-Step Methodology

-

Catalyst Activation (In Situ):

-

In a glovebox or under N₂ flow, add IPrAuCl (2 mol%) and AgOTf (2 mol%) to the reaction vial.

-

Add 1 mL of anhydrous DCE.

-

Observation: A white precipitate (AgCl) will form immediately. This indicates active cationic gold generation.

-

Critical: Perform this step in low light or wrap the vial in foil; AgOTf is light-sensitive.

-

-

Substrate Addition:

-

Dissolve the 2-alkynylaniline in the remaining 4 mL of DCE.

-

Add the substrate solution to the catalyst mixture.

-

-

Reaction:

-

Stir at Room Temperature for 1–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (fluorescent alkyne) should disappear, replaced by the lower Rf indole spot.

-

Optimization: If reaction is sluggish after 4 hours, heat to 60°C.

-

-

Workup:

-

Filter the mixture through a short pad of Celite to remove AgCl and gold residues. Rinse with DCM.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Expected Yield: 85–95%.

-

Application Note: Isoquinoline Synthesis via Cascade Reactions

For more complex heterocycles like isoquinolines, a multicomponent strategy is preferred. The Gold(I)-catalyzed reaction of 2-alkynylbenzaldehydes with primary amines involves imine formation followed by 6-endo-dig cyclization.

Protocol: One-Pot Synthesis of Substituted Isoquinolines

Target: Synthesis of 1-substituted-3-arylisoquinoline.

Mechanism: Condensation

[1]

Materials

-

Substrate A: 2-Alkynylbenzaldehyde (1.0 mmol)

-

Substrate B: Primary Amine (e.g., t-Butylamine or Aniline) (1.2 mmol)

-

Catalyst: PPh₃AuCl (2 mol%) + AgSbF₆ (2 mol%)

-

Additives: 4Å Molecular Sieves (activated)

-

Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology

-

Imine Formation:

-

To a dried Schlenk tube containing 4Å MS (100 mg), add Substrate A and Substrate B in DCE (3 mL).

-

Stir at RT for 30 mins to ensure imine formation (verify by TLC or crude NMR if necessary).

-

-

Catalysis:

-

Add PPh₃AuCl and AgSbF₆ directly to the mixture.

-

Heat the reaction to 80°C for 2–6 hours.

-

Note: The higher temperature is required for the 6-endo-dig cyclization compared to the 5-exo-dig indole synthesis.

-

-

Workup & Isolation:

-

Filter through Celite.

-

Evaporate volatiles.

-

Purify via chromatography.

-

Troubleshooting & Optimization Matrix

Even robust protocols fail. Use this matrix to diagnose low yields.

| Symptom | Probable Cause | Corrective Action |

| No Reaction (SM recovered) | Catalyst poisoning or chloride inhibition. | 1. Ensure Ag salt stoichiometry is exact (1:1 with Au).2. Switch counterion to AgSbF₆ or AgNTf₂ (less coordinating).3. Use IPr ligand (more robust). |

| Hydrolysis of Imine (Isoquinoline protocol) | Wet solvent. | Add more 4Å MS; ensure amine is dry. |

| Protodeauration failure (Vinyl gold stuck) | Lack of proton source. | In strictly anhydrous conditions, trace acid (e.g., 1 mol% PTSA) may be needed to facilitate catalyst turnover. |

| Silver Mirror/Black Precipitate | Reduction of Ag(I) or Au(I). | Exclude light. Ensure reaction is under inert atmosphere (Ar/N₂). |

References

-

Review of Gold Catalysis: Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211. Link

-

Counterion Effects: Wang, D., & Toste, F. D. (2015). Gold(I)-Catalyzed Enantioselective Activation of Alkynes. Chemical Reviews, 115(16), 9028–9054. Link

-

Indole Synthesis Protocol: Arcadi, A., Bianchi, G., & Marinelli, F. (2004).[2] Gold(III)-Catalyzed Annulation of 2-Alkynylanilines. Synthesis, 2004(4), 610–618. Link

-

NHC Ligand Advantages: Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes–Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449. Link

-

Isoquinoline Synthesis: Patil, N. T., & Yamamoto, Y. (2008). Coinage Metal-Assisted Synthesis of Heterocycles. Chemical Reviews, 108(8), 3395–3442. Link

Sources

Application Note: Enantioselective Oxidative Cyclization with Chiral Sulfinimines

Executive Summary

This application note details high-value methodologies for utilizing chiral sulfinimines (specifically N-tert-butanesulfinyl imines) in enantioselective oxidative cyclizations. These protocols are critical for drug discovery professionals targeting chiral nitrogen heterocycles (pyrrolidines, sultams, and isoquinolines), which are ubiquitous pharmacophores in FDA-approved therapeutics.

We focus on two distinct mechanistic pathways that leverage the chiral sulfinyl group (

-

Rh(III)-Catalyzed C-H Annulation: A modern, atom-economical method for synthesizing fused sultams and isoquinolines.

-

Pd(II)-Catalyzed Aza-Wacker Cyclization: A robust protocol for accessing chiral pyrrolidines from sulfinimine-derived homoallylic amines.

Mechanistic Theory & Design Principles

The Role of the Chiral Sulfinyl Group

The tert-butanesulfinyl group (Ellman’s auxiliary) serves a dual purpose in oxidative cyclizations:

-

Stereo-induction: The bulky tert-butyl group forces a chair-like transition state, directing nucleophilic attack or metal coordination to a specific face of the molecule.

-

Coordination/Directing Group (DG): The sulfinyl oxygen or nitrogen can coordinate with soft metals (Rh, Pd), facilitating C-H activation or directing oxidative closure.

Pathway A: Rh(III)-Catalyzed C-H Activation

In this pathway, the sulfinimine acts as a directing group for ortho-C-H activation. The Rh(III) catalyst forms a five-membered rhodacycle, which then inserts an alkyne or alkene.[1] The cycle is closed via reductive elimination, and the active Rh(III) species is regenerated by an external oxidant (e.g., Cu(OAc)₂).

Pathway B: Pd(II)-Catalyzed Aza-Wacker Cyclization

This involves the intramolecular oxidative coupling of an amine (derived from the sulfinimine) onto a pendant alkene. The reaction proceeds via trans-aminopalladation. The sulfinyl group dictates the stereochemistry of the new C-N bond formation, typically yielding high diastereomeric ratios (

Figure 1: Catalytic cycle for Rh(III)-catalyzed oxidative C-H annulation directed by the sulfinyl group.

Experimental Protocols

Protocol A: Rh(III)-Catalyzed Synthesis of Chiral Sultams

Application: Synthesis of fused sultams via oxidative annulation of N-sulfinyl ketimines with alkynes.

Reagents & Materials:

-

Substrate: N-tert-butanesulfinyl ketimine (1.0 equiv)

-

Coupling Partner: Internal alkyne (e.g., diphenylacetylene) (1.2 equiv)

-

Catalyst:

(Pentamethylcyclopentadienylrhodium(III) dichloride dimer) (2.5 mol%) -

Activator:

(Silver hexafluoroantimonate) (10 mol%) -

Oxidant:

(Copper(II) acetate) (2.0 equiv) -

Solvent: 1,2-Dichloroethane (DCE) or t-Amyl alcohol (anhydrous)

Step-by-Step Procedure:

-

Glovebox Setup: In an N₂-filled glovebox, weigh

(2.5 mol%) and -

Substrate Addition: Add the sulfinimine substrate (0.2 mmol scale) and the alkyne (0.24 mmol).

-

Oxidant Addition: Add anhydrous

(0.4 mmol). Note: For some substrates, air can be used as the oxidant, but Cu(II) is more reliable for initial screening. -

Solvation: Add DCE (2.0 mL, 0.1 M concentration). Seal the tube tightly.

-

Reaction: Remove from the glovebox and stir at 80–100 °C for 16–24 hours. The reaction mixture typically turns from orange/red to a dark suspension.

-

Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a short pad of Celite to remove metal salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation & QC:

-

NMR:

H NMR should show the disappearance of the alkyne protons and the formation of the fused aromatic/alkene system. -

Chiral HPLC: Although the sulfinyl sulfur is chiral, the C-H activation step creates a new stereocenter or axis depending on the substrate. Verify diastereomeric ratio (

) using chiral stationary phases (e.g., Chiralpak AD-H).

Protocol B: Pd(II)-Catalyzed Oxidative Cyclization to Chiral Pyrrolidines

Application: Stereoselective formation of pyrrolidines from sulfinimine-derived homoallylic amines.

Reagents & Materials:

-

Precursor: N-Sulfinyl homoallylic amine (prepared via allylation of sulfinimine).

-

Catalyst:

(10 mol%) -

Oxidant: DMSO (solvent/oxidant system) or Benzoquinone (BQ).

-

Buffer: NaOAc or AcOH (variable depending on basicity of substrate).

-

Solvent: Toluene/DMSO (9:1 ratio).

Step-by-Step Procedure:

-

Preparation of Precursor:

-

React N-tert-butanesulfinimine with allylmagnesium bromide (or allyl zinc) at -78 °C.

-

Isolate the homoallylic amine.[2] Critical: Ensure

at this stage, as this stereocenter dictates the cyclization outcome.

-

-

Cyclization Setup:

-

In a reaction vial, dissolve the homoallylic amine (0.2 mmol) in Toluene (1.8 mL) and DMSO (0.2 mL).

-

Add

(4.5 mg, 0.02 mmol). -

Add NaOAc (16.4 mg, 0.2 mmol).

-

-

Oxidation:

-

Equip the vial with an O₂ balloon (1 atm) or add Benzoquinone (0.2 mmol) if avoiding gas balloons.

-

Heat to 50 °C for 24 hours.

-

-

Workup:

-

Filter through a plug of silica gel to remove Pd black.

-

Concentrate and purify via flash chromatography.

-

Figure 2: Workflow for the synthesis of chiral pyrrolidines starting from sulfinamide condensation.

Data Analysis & Troubleshooting

Quantitative Summary Table

| Parameter | Rh(III) C-H Annulation | Pd(II) Aza-Wacker |

| Primary Bond Formed | C-C and C-N (Annulation) | C-N (Intramolecular) |

| Oxidant | Cu(OAc)₂ or Air | O₂ / DMSO / BQ |

| Typical Yield | 65–85% | 70–90% |

| Stereocontrol Source | Sulfinyl DG + Ligand | Substrate Control (1,3-induction) |

| Critical Factor | Anhydrous conditions (if using Cu) | Catalyst loading & O₂ pressure |

Troubleshooting Guide

-

Low Conversion (Rh-Catalysis):

-

Cause: Catalyst poisoning or insufficient oxidation.

-

Solution: Increase temperature to 110 °C or switch solvent to t-Amyl alcohol. Ensure

is dry (hygroscopic).

-

-

Poor Diastereoselectivity (Pd-Catalysis):

-

Cause: High temperature eroding kinetic control.

-

Solution: Lower temperature to 40 °C and extend reaction time. Verify the purity (

) of the starting homoallylic amine.

-

-

Desulfinylation (Loss of Auxiliary):

-

Cause: Acidic conditions (HCl generation).

-

Solution: Add a mild base (NaOAc or Na₂CO₃) to buffer the system.

-

References

-

Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

-

Li, X., et al. (2012). "Rh(III)-Catalyzed Oxidative Annulation of Sulfinimines." Journal of the American Chemical Society.[3]

-

Wang, C., et al. (2013). "Rhodium(III)-Catalyzed C-H Activation/Cyclization of Sulfoximines and Sulfinimines." Angewandte Chemie International Edition.

-

Chemler, S. R. (2009). "Evolution of Copper(II)-Promoted and Catalyzed Oxidative Cyclization." Journal of Organic Chemistry.

-

Nachtsheim, B. J., et al. (2021).[4][5] "Stereoselective Oxidative Cyclization of N-Allyl Benzamides." Organic Letters.

Sources

- 1. Rh(iii)-catalyzed highly site- and regio-selective alkenyl C–H activation/annulation of 4-amino-2-quinolones with alkynes via reversible alkyne insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines [organic-chemistry.org]

- 5. Sulfoximines Assisted Rh(III)-Catalyzed C-H Activation/Annulation Cascade to Synthesize Highly Fused Indeno-1,2-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Application Note: Handling, Storage, and Lifecycle Management of BrettPhos AuNTf2

Executive Summary

This application note defines the operational standards for handling BrettPhos AuNTf2 (Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide). This complex represents a "silver-free" cationic gold(I) source, eliminating the need for in-situ activation with silver salts (e.g., AgSbF6). While chemically robust compared to early-generation catalysts, its performance is strictly governed by the integrity of the Au-Phosphine bond and the non-coordinating nature of the NTf2 anion .

Failure to adhere to these protocols typically results in colloidal gold formation (purple/black degradation), leading to erratic yields and irreproducible kinetics in hydroamination and cycloisomerization workflows.

Physicochemical Profile & Material Properties[1][2][3][4]

Understanding the material is the first step in proper handling. The "AuNTf2" moiety implies that the gold center is charge-balanced by a weakly coordinating bistriflimide anion, making the metal center highly electrophilic (cationic character).

| Property | Specification |

| Chemical Name | [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide |

| Common Name | BrettPhos AuNTf2 |

| CAS Number | 1296269-97-0 |

| Molecular Weight | 1013.88 g/mol |

| Appearance | White to off-white crystalline powder |

| Active Species | Cationic Au(I) (Lewis Acid) |

| Solubility | Soluble in DCM, DCE, THF, Toluene. Insoluble in Hexanes. |

| Critical Sensitivity | Light (High) , Moisture (Moderate), Coordinating Solvents (High) |

Critical Handling Protocols

The "Static-Free" Weighing Protocol

BrettPhos AuNTf2 is a high-molecular-weight, expensive powder that is prone to static charging. Standard weighing often results in material loss or dispersion.

-

Environment: Weighing can be performed in air for short durations (<15 mins). For high-throughput screening or long-term manipulation, a Glovebox (N2/Ar atmosphere) is mandatory.

-

Tooling: Use antistatic glass spatulas or PTFE-coated tools. Avoid stainless steel spatulas if possible to prevent potential micro-abrasion or static cling, though chemical reactivity with steel is negligible.

-

Static Mitigation: Pass an ionizing anti-static gun (e.g., Zerostat) over the vial and weighing boat before dispensing. This prevents the "jumping powder" phenomenon common with large phosphine ligands.

Solvent Selection & Compatibility

The catalytic activity of BrettPhos AuNTf2 relies on the dissociation of the NTf2 anion to open a coordination site.

-

Recommended Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Toluene, Nitromethane.

-

Why: These solvents are non-coordinating.[1] They stabilize the ion pair without occupying the active gold site.

-

-

Prohibited Solvents (Unless intended): Acetonitrile (MeCN), DMSO, DMF, Pyridine.

-

Why: These are Lewis basic solvents. They bind stronger than the substrate (alkyne/allene), effectively poisoning the catalyst by forming a stable, inactive adduct (e.g., [(BrettPhos)Au(MeCN)]+).

-

Storage & Stability Logic

The degradation of Gold(I) catalysts follows a specific pathway: Ligand dissociation

Storage Decision Matrix

-

Short-Term (<1 Week):

-

Store in an amber vial.

-

Keep in a desiccator at room temperature.

-

Critical: Cap must be PTFE-lined to prevent leaching of plasticizers which can coordinate to Au.

-

-

Long-Term (>1 Week):

-

Temperature: -20°C (Freezer).

-

Atmosphere: Inert gas (Argon/Nitrogen).

-

Light: STRICT exclusion. Wrap vials in aluminum foil even inside the freezer.

-

Workflow Visualization

The following diagram outlines the logical flow for handling the catalyst to ensure maximum activity.

Figure 1: Optimal handling workflow for BrettPhos AuNTf2, highlighting the critical equilibration step to prevent moisture condensation.

Quality Control (QC) & Troubleshooting

Before committing valuable substrates (e.g., late-stage drug intermediates) to a reaction, validate the catalyst quality.

Visual Inspection (The "Eye Test")

-

Pass: White, off-white, or very pale gray powder. Solution is clear and colorless.

-

Fail: Purple, dark grey, or black discoloration.

-

Mechanism: This indicates the formation of Au(0) nanoparticles (plasmonic resonance). The catalyst is dead.

-

NMR Validation (The "Gold Standard")

If the catalyst appearance is ambiguous, run a 31P NMR in CD2Cl2.

-

Active Species: Single sharp peak (typically

~60-70 ppm depending on exact conditions/ref). -

Degradation Signals:

-

Sharp peak at

~40-50 ppm: Indicates BrettPhos Oxide (Ligand oxidation). -

Free Ligand signal: Indicates decomplexation.

-

QC Logic Diagram

Figure 2: Quality Control Decision Tree. Visual inspection is the first line of defense; NMR provides definitive chemical status.

References

-

Sigma-Aldrich. (2023). Product Specification: BrettPhos AuNTf2 (CAS 1296269-97-0).[2][3] Merck KGaA. Link

-

Zhang, L. (2011). Cationic Gold(I) Complexes Based on Bulky Phosphine Ligands: New Opportunity for Efficient Gold Catalysis. Sigma-Aldrich ChemFiles. Link

-

Hoshiya, N., & Buchwald, S. L. (2012).[4] An Improved Synthesis of BrettPhos- and RockPhos-Type Biarylphosphine Ligands.[4][5][6] Advanced Synthesis & Catalysis, 354(10), 2031–2037.[4] Link

-

Wang, Y., et al. (2013). Gold-Catalyzed Cyclizations of cis-Enediynes: Insights into the Nature of Gold-Aryne Interactions.[2] Angewandte Chemie Int.[2] Ed., 52(30), 7795-7799.[2] Link

Sources

- 1. CAS 1190991-33-3: tBuXphos AuNTf2 | CymitQuimica [cymitquimica.com]

- 2. BrettPhos AuNTf | CAS#:1296269-97-0 | Chemsrc [chemsrc.com]

- 3. [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide | C37H53AuF6NO6PS2 | CID 117064823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An Improved Synthesis of BrettPhos- and RockPhos-Type Biarylphosphine Ligands [dspace.mit.edu]

- 5. An Improved Synthesis of BrettPhos and RockPhos-Type Biarylphosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Improved Synthesis of BrettPhos and RockPhos-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting low conversion in gold(I) catalysis

Technical Support Center: Gold(I) Catalysis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for gold(I) catalysis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique reactivity of gold(I) catalysts to construct complex molecular architectures. While gold(I) catalysis offers mild reaction conditions and unique activation modes for π-systems, achieving high conversion and reproducibility can be challenging.[1][2] This resource addresses the most common issues encountered in the lab, moving beyond simple procedural lists to explain the underlying causality and empower you to troubleshoot effectively.

Our approach is built on three pillars: Expertise , explaining the "why" behind each step; Trustworthiness , providing self-validating protocols; and Authoritative Grounding , ensuring our advice is supported by robust scientific literature.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: The Starting Point - My Reaction Has Stalled or Yielded Low Conversion.

Question: My gold(I)-catalyzed reaction has stalled or is giving very low conversion. What are the first steps I should take to diagnose the problem?

Answer: Low conversion is a common but solvable issue. The key is to approach troubleshooting systematically, as the problem often lies in one of three areas: the catalyst's active state, the purity of your reagents, or the reaction conditions. Gold(I) complexes are typically used as precatalysts that require in-situ activation, and this activation step is a critical failure point.[3][4][5] Furthermore, the resulting cationic gold(I) species is highly electrophilic and susceptible to poisoning by a variety of seemingly innocuous impurities.[6]

Follow this logical workflow to diagnose the issue.

}

Section 2: Catalyst-Related Issues

Question: My reaction is sluggish when using a common LAuCl precatalyst with a silver salt activator. How can I be sure the active catalyst is being generated effectively?

Answer: This is a classic issue. The most common method for generating the active cationic [LAu]+ species is the in-situ abstraction of chloride from a stable LAuCl precatalyst using a silver salt (e.g., AgSbF₆, AgOTf).[3][4] Incomplete chloride abstraction is a primary cause of low catalytic activity.

-

The Causality: The neutral LAuCl complex is generally not catalytically active for π-activation. The silver salt's role is to sequester the chloride, forming insoluble AgCl and freeing a coordination site on the gold center, making it a powerful π-acid. If this equilibrium is not driven fully to the right, you will have a low concentration of the active catalyst.

-

Troubleshooting Steps:

-

Check the Silver Salt: Silver salts can degrade over time, especially if exposed to light or moisture. Use a fresh bottle or a batch stored in a desiccator under an inert atmosphere.

-

Stir Time: Allow the LAuCl and silver salt to stir together in the solvent for 15-30 minutes before adding your substrate. This pre-activation step ensures the active catalyst is formed in sufficient concentration.

-

Consider an Alternative: Switch to a pre-formed cationic gold(I) complex, such as [LAu(NCMe)]SbF₆.[3][4] These are often more reliable as they eliminate the need for a silver salt activator, though they can be more sensitive to handling and storage.[3][4]

-

The "Silver Effect": Be aware that silver salts are not always "innocent". In some cases, they can catalyze side reactions or react with chlorinated solvents (like 1,2-dichloroethane) to form triflic acid, leading to "hidden" Brønsted acid catalysis.[3] If you suspect this, using a cationic precatalyst is an excellent diagnostic test.

-

}

Question: I've changed ligands on my gold(I) catalyst, and now the reaction is failing. How do ligand electronics and sterics affect the outcome?

Answer: The ligand (L) in a [LAu]+ catalyst is not a spectator; it is the primary tool for tuning reactivity.[3][4] Its electronic and steric properties directly influence the catalyst's stability and electrophilicity, creating a delicate balance.[7][8]

-

The Causality:

-

Electronic Effects: More electron-donating ligands (like bulky, electron-rich phosphines or N-heterocyclic carbenes, NHCs) increase the electron density on the gold center. This can stabilize the cationic catalyst against decomposition but also makes it less electrophilic ("less active") for activating the substrate's π-system. Conversely, electron-withdrawing ligands create a more "naked," highly electrophilic gold cation that is very reactive but also more prone to decomposition.[7][8]

-

Steric Effects: Large, bulky ligands can create a sterically hindered environment around the gold center, which can enhance selectivity in certain reactions and prevent catalyst dimerization or aggregation, a known deactivation pathway.[8][9] However, excessive bulk can also hinder substrate coordination.

-

-

Troubleshooting Steps:

-

Find the Balance: If your reaction fails with a very electron-withdrawing ligand, the catalyst may be decomposing too quickly. Try a more electron-donating ligand to improve stability. If the reaction is sluggish with a very electron-donating ligand, switch to a less donating (more withdrawing) one to increase the catalyst's intrinsic activity.[7]

-

Consult Ligand Parameter Tables: Refer to quantitative measures of ligand properties (e.g., Tolman cone angle for sterics, pKa for electronics) to make rational choices rather than random screening.

-

| Common Ligand Class | Typical Electronic Properties | Typical Steric Bulk | Impact on Au(I) Catalyst |

| Triarylphosphines (e.g., PPh₃) | Moderately Donating, π-Accepting | Moderate | General purpose, good starting point. |

| Buchwald-type Phosphines (e.g., JohnPhos, XPhos) | Strongly Donating | High | Increases catalyst stability; may slow substrate activation.[4][10] |

| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) | Very Strongly σ-Donating | High / Tunable | Forms very stable and robust catalysts; can sometimes be less active due to strong donation.[8] |

| Phosphites (e.g., P(OPh)₃) | Weakly Donating, Strongly π-Accepting | Moderate | Creates highly electrophilic, very reactive Au(I) centers; prone to decomposition. |

Section 3: Substrate & Reagent Purity

Question: Could an impurity in my starting material be the cause of low conversion? What are common catalyst poisons for gold(I)?

Answer: Absolutely. Cationic gold(I) is a soft Lewis acid and is readily poisoned by soft Lewis bases. Impurities that are benign in other types of catalysis can be fatal here.[6]

-

The Causality: Poisons are nucleophilic species that bind strongly to the gold(I) center, more strongly than the intended alkyne or allene substrate. This coordination occupies the open site on the catalyst, effectively shutting down the catalytic cycle.[11]

-

Common Poisons & Sources:

-

Thiols and Thioethers: Often present as trace impurities in reagents or from previous synthetic steps. They bind very strongly to gold.

-

Amines and Anilines: Can act as poisons by forming stable adducts with the gold catalyst.[12] This is especially problematic if your substrate contains a basic nitrogen atom that is not part of the desired reaction.

-

Halide Ions (Cl⁻, Br⁻, I⁻): Residual halide salts (e.g., tetrabutylammonium bromide from a previous step) can coordinate to the gold center, creating a less active or inactive neutral species.[6]

-

Other Metals: Traces of other transition metals from prior synthetic steps can interfere with the catalytic cycle.[13]

-

-

Troubleshooting Steps:

-

Rigorous Purification: Always purify your substrates immediately before use, even if they were pure previously. The best methods are flash column chromatography, recrystallization, or distillation.

-

Solvent Purity: Use high-purity, anhydrous solvents. Water and oxygen are generally well-tolerated by gold(I) catalysts, but impurities in solvents are not.[6][10]

-

Acidic Additive "Reactivation": In some cases, adding a suitable acid activator can "rescue" a poisoned catalyst by preferentially binding to the poison, freeing up the gold center.[6] This is an advanced technique and should be approached with caution.

-

Section 4: Reaction Conditions

Question: How critical are the counter-ion and solvent in a gold(I)-catalyzed reaction?